2-chloro-N-(2-methyl-4-nitrophenyl)acetamide 2-chloro-N-(2-methyl-4-nitrophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 83473-10-3
VCID: VC7820697
InChI: InChI=1S/C9H9ClN2O3/c1-6-4-7(12(14)15)2-3-8(6)11-9(13)5-10/h2-4H,5H2,1H3,(H,11,13)
SMILES: CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCl
Molecular Formula: C9H9ClN2O3
Molecular Weight: 228.63 g/mol

2-chloro-N-(2-methyl-4-nitrophenyl)acetamide

CAS No.: 83473-10-3

Cat. No.: VC7820697

Molecular Formula: C9H9ClN2O3

Molecular Weight: 228.63 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-(2-methyl-4-nitrophenyl)acetamide - 83473-10-3

Specification

CAS No. 83473-10-3
Molecular Formula C9H9ClN2O3
Molecular Weight 228.63 g/mol
IUPAC Name 2-chloro-N-(2-methyl-4-nitrophenyl)acetamide
Standard InChI InChI=1S/C9H9ClN2O3/c1-6-4-7(12(14)15)2-3-8(6)11-9(13)5-10/h2-4H,5H2,1H3,(H,11,13)
Standard InChI Key SWSWELOJKQQJGV-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCl
Canonical SMILES CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCl

Introduction

Chemical Identity and Structural Features

The compound’s systematic name, 2-chloro-N-(2-methyl-4-nitrophenyl)acetamide, reflects its substitution pattern: a chloroacetyl group (ClCH2C(O)\text{ClCH}_2\text{C(O)}) is bonded to the nitrogen of a 2-methyl-4-nitroaniline moiety. The phenyl ring’s electron-withdrawing nitro group (NO2\text{NO}_2) at the para position and the electron-donating methyl group (CH3\text{CH}_3) at the ortho position create a distinct electronic landscape, impacting its solubility, stability, and reactivity .

Table 1: Key Molecular Descriptors

PropertyValue
Empirical FormulaC9H8ClN2O3\text{C}_9\text{H}_8\text{ClN}_2\text{O}_3
Molecular Weight227.5 g/mol
IUPAC Name2-Chloro-N-(2-methyl-4-nitrophenyl)acetamide
CAS Registry NumberNot explicitly listed in sources

Physicochemical Properties

The compound’s properties are inferred from structurally similar acetamides and nitroaromatics :

Table 2: Estimated Physical Properties

PropertyValueSource Analogy
Melting Point110–120 °C
Boiling Point320–330 °C (Predicted)
Density1.35–1.45 g/cm³ (Predicted)
Solubility in WaterLow
Solubility in Organic SolventsHigh (e.g., ethanol, DMSO)

The nitro group enhances polarity, increasing the compound’s melting point compared to non-nitrated analogs (e.g., 2-chloro-N-(2-methylphenyl)acetamide, m.p. 111–112 °C) . Storage under inert gas (e.g., nitrogen) is recommended to prevent oxidative degradation .

Chemical Reactivity and Stability

The nitro group renders the compound susceptible to reduction reactions. Under catalytic hydrogenation or treatment with iron in acidic media, the nitro group may be reduced to an amine, forming 2-chloro-N-(2-methyl-4-aminophenyl)acetamide . This reactivity is exploited in pharmaceutical synthesis, where nitro intermediates are converted to bioactive amines .

The chloroacetyl moiety is reactive toward nucleophiles, enabling further functionalization. For example, substitution reactions with thiols or amines can yield thioether or secondary amide derivatives, respectively .

Hazard StatementPrecautionary Measures
Acute toxicity (oral)Avoid ingestion; use PPE
Skin irritationWear gloves and protective clothing
Environmental toxicityPrevent release into waterways

Safety data sheets for similar nitroaromatic acetamides recommend handling in well-ventilated areas, using chemical-resistant gloves, and adhering to strict waste disposal protocols .

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